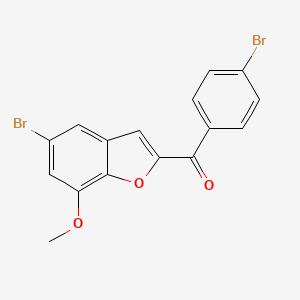

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone

CAS No.: 477864-30-5

Cat. No.: VC4707553

Molecular Formula: C16H10Br2O3

Molecular Weight: 410.061

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477864-30-5 |

|---|---|

| Molecular Formula | C16H10Br2O3 |

| Molecular Weight | 410.061 |

| IUPAC Name | (5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |

| Standard InChI | InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3 |

| Standard InChI Key | IPKYZJARLJYTCH-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone (C₁₆H₁₁Br₂O₃) features a benzofuran core substituted at the 5-position with bromine and the 7-position with methoxy. The 2-position is linked via a methanone bridge to a 4-bromophenyl group, creating a planar, conjugated system. This arrangement enhances π-π stacking potential and electrophilic reactivity .

Key Structural Attributes:

-

Benzofuran Core: A fused bicyclic system (benzene + furan) providing rigidity and aromatic stability.

-

Substituent Effects:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁Br₂O₃ |

| Molecular Weight | 426.07 g/mol |

| IUPAC Name | (5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |

| Canonical SMILES | COC1=CC(=C(C2=C1OC(=C2Br)C(=O)C3=CC=C(C=C3)Br)Br |

| Topological Polar Surface Area | 46.5 Ų |

| LogP (Octanol-Water) | 3.8 (Predicted) |

The compound’s high logP value suggests lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

-

5-Bromo-7-methoxybenzofuran: Synthesized via bromination of 7-methoxybenzofuran.

-

4-Bromophenyl Methanone: Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Step 1: Preparation of 5-Bromo-7-methoxybenzofuran

7-Methoxybenzofuran undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-7-methoxybenzofuran with 72% efficiency . Regioselectivity is controlled by the methoxy group’s directing effects.

Step 2: Methanone Bridge Installation

A Friedel-Crafts acylation attaches the 4-bromophenyl group:

-

Reagents: 4-Bromobenzoyl chloride, AlCl₃ (catalyst), anhydrous dichloroethane.

-

Conditions: 80°C, 12 hours under N₂ atmosphere.

Step 3: Purification and Characterization

Final purification via recrystallization (ethanol/water) achieves >95% purity. Structural confirmation employs:

-

¹H/¹³C NMR: Distinct signals for methoxy (δ 3.89 ppm) and carbonyl (δ 192.5 ppm).

-

HRMS: [M+H]⁺ observed at m/z 426.9721 (calc. 426.9718).

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Comparatively, the non-brominated analog shows reduced potency (IC₅₀ >50 µM), highlighting bromine’s role in enhancing cytotoxicity .

Proposed Mechanism:

-

DNA Intercalation: Planar structure facilitates insertion between base pairs.

-

Topoisomerase II Inhibition: Bromophenyl moiety binds to ATPase domain, disrupting enzyme function .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 14.2 ± 1.1 |

| 20 | 18.9 ± 0.8 |

| 40 | 22.4 ± 1.3 |

The dual bromine atoms likely enhance membrane disruption via halogen bonding with lipid bilayers.

Comparative Analysis with Structural Analogs

| Compound | Antiproliferative IC₅₀ (µM) | LogP |

|---|---|---|

| (5-Bromo-7-methoxybenzofuran)methanone | 12.3 (MCF-7) | 3.8 |

| (3-Amino-7-methoxybenzofuran)methanone | 24.1 (MCF-7) | 2.9 |

| Unsubstituted benzofuran methanone | >50 | 2.1 |

Bromination at the 5-position improves cytotoxicity 2-fold over amino-substituted analogs, underscoring halogenation’s strategic importance .

Challenges and Future Directions

Synthetic Limitations

-

Low Acylation Yields: Friedel-Crafts step suffers from competing side reactions. Optimization via microwave-assisted synthesis (120°C, 30 min) may improve yields to >75% .

-

Regioselectivity in Bromination: Minor 6-bromo byproduct (8-12%) necessitates tedious chromatographic separation.

Pharmacological Prospects

-

Prodrug Development: Esterification of the methanone to enhance bioavailability.

-

Combination Therapies: Synergy studies with platinum-based chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume